molecular formula C3H9O3PS B1257414 3-Mercaptopropylphosphonic acid

3-Mercaptopropylphosphonic acid

Cat. No.: B1257414
M. Wt: 156.14 g/mol
InChI Key: UOLMNMNHGFGIDE-UHFFFAOYSA-N
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Description

Conceptual Framework of Bifunctional Organic Ligands in Surface Science

Bifunctional organic ligands are molecules that possess two different reactive groups. researchgate.net This dual functionality allows them to act as versatile linkers at the interface between different materials, or to introduce specific chemical properties to a surface. researchgate.netnorthwestern.edu In surface science, these ligands are crucial for modifying the surfaces of metals, metal oxides, and semiconductors, thereby controlling properties like wettability, corrosion resistance, biocompatibility, and electronic characteristics. nih.gov

The general structure of a bifunctional ligand consists of three parts: a head group that binds to the surface, a tail group that is exposed and can be functionalized, and a spacer chain that separates the two. nih.gov This modular design allows for a high degree of control over surface properties.

The combination of a thiol (-SH) and a phosphonic acid (-PO(OH)₂) group within the same molecule, as seen in 3-Mercaptopropylphosphonic acid, offers a powerful tool for surface engineering. The thiol group is well-known for its strong affinity for noble metal surfaces, particularly gold, forming stable self-assembled monolayers (SAMs). rsc.orgatamankimya.com This interaction is fundamental in fields like molecular electronics and biosensing. rsc.orgatamankimya.com

On the other hand, the phosphonic acid group exhibits a strong and stable bond with a wide range of metal oxide surfaces, such as titanium dioxide (TiO₂), silicon dioxide (SiO₂), and indium tin oxide (ITO). researchgate.netnih.govnih.gov This M-O-P bond is known for its robustness under harsh conditions. researchgate.net

The synergy between these two functionalities allows for the creation of well-defined interfaces on a variety of substrates. For instance, the phosphonic acid can anchor the molecule to a metal oxide support, while the free thiol group can be used to capture metal ions or to attach other molecules, such as biomolecules or nanoparticles. researchgate.netnih.gov This dual capability is highly advantageous in applications ranging from catalysis to sensing. mdpi.com

The field of organic-inorganic interface engineering has evolved significantly over the past few decades. researchgate.netrsc.org Early approaches often relied on simple adsorption or less stable chemical bonds. The advent of SAMs, particularly those based on thiols on gold and silanes on oxide surfaces, represented a major leap forward, allowing for the formation of highly ordered and stable monolayers. nih.gov

More recently, the focus has shifted towards creating more complex and functional interfaces. aip.orgmdpi.comrsc.org This includes the development of bifunctional and multifunctional ligands that can create surfaces with precisely controlled chemical and physical properties. acs.orgrsc.org The use of phosphonic acids has gained prominence due to the high stability of the phosphonate-metal oxide bond, which is often superior to that of silanes. nih.govcapes.gov.br The current paradigm emphasizes the rational design of ligands to achieve specific functionalities, such as enhanced charge transport in electronic devices or specific recognition in biosensors. rsc.orgresearchgate.net

Historical Context of this compound in Ligand Design

While the individual chemistries of thiols and phosphonic acids have been known for a long time, the deliberate design and synthesis of bifunctional ligands like this compound for surface modification is a more recent development. The initial drive came from the need for more robust and versatile alternatives to the well-established thiol-on-gold and silane-on-oxide systems.

The synthesis of molecules containing both thiol and phosphonic acid groups paved the way for new strategies in creating hybrid materials. For example, 3-Mercaptopropionic acid, a related compound with a carboxylic acid instead of a phosphonic acid group, has been widely used in various applications, including the synthesis of PVC stabilizers, as a chain transfer agent in polymerizations, and for the functionalization of nanoparticles. atamankimya.comresearchgate.netmerckmillipore.comatamankimya.com The development of this compound extended these capabilities to a wider range of metal oxide substrates with enhanced stability.

Research Trajectories and Contemporary Significance of this compound

Current research on this compound is vibrant and multifaceted, with significant implications for nanotechnology, electronics, and sensing.

One major area of research is the use of this compound to functionalize nanoparticles. By coating nanoparticles with this ligand, researchers can create stable, water-soluble nanoparticles with reactive thiol groups on their surface. mdpi.comnih.gov These functionalized nanoparticles can then be used in a variety of applications, including catalysis, drug delivery, and medical imaging.

In the field of electronics, this compound is being explored for the creation of molecular-scale electronic devices. The ability to form stable, well-ordered monolayers on conductive oxide surfaces is crucial for the development of reliable and reproducible sensors and transistors. nih.govnih.govrsc.org

Furthermore, the thiol group of this compound provides a convenient handle for the immobilization of biomolecules, such as DNA and proteins. This has led to the development of novel biosensors with high sensitivity and selectivity. mdpi.com The phosphonic acid end ensures a robust attachment to the sensor's oxide substrate, while the thiol group allows for the specific capture of the target analyte.

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Chemical Formula C₃H₉O₃PS
IUPAC Name 3-sulfanylpropylphosphonic acid
Molecular Weight 156.14 g/mol nih.gov
Appearance Liquid
Boiling Point 110 °C at 20 hPa
Melting Point 17-19 °C
Density 1.22 g/cm³ at 20 °C
SMILES C(CP(=O)(O)O)CS
InChI 1S/C3H9O3PS/c4-7(5,6)2-1-3-8/h8H,1-3H2,(H2,4,5,6)
InChIKey UOLMNMNHGFGIDE-UHFFFAOYSA-N

Table 1: Physicochemical Properties of this compound. Data sourced from PubChem. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9O3PS

Molecular Weight

156.14 g/mol

IUPAC Name

3-sulfanylpropylphosphonic acid

InChI

InChI=1S/C3H9O3PS/c4-7(5,6)2-1-3-8/h8H,1-3H2,(H2,4,5,6)

InChI Key

UOLMNMNHGFGIDE-UHFFFAOYSA-N

Canonical SMILES

C(CP(=O)(O)O)CS

Synonyms

3-mercaptopropylphosphonic acid

Origin of Product

United States

Synthetic Pathways and Chemical Modification Strategies of 3 Mercaptopropylphosphonic Acid

Established Methodologies for 3-Mercaptopropylphosphonic Acid Synthesis

The synthesis of this compound, a bifunctional molecule featuring both a reactive thiol group and a phosphonic acid moiety, can be achieved through various established chemical routes. These methods primarily focus on the strategic introduction of the sulfur and phosphorus functionalities onto a propyl backbone.

Routes from Diethyl Allylphosphonate Derivatives

A prominent synthetic route to this compound involves the utilization of diethyl allylphosphonate as a key starting material. sigmaaldrich.comchemicalbook.comgoogle.comnih.gov This approach leverages the reactivity of the allyl group for the introduction of the thiol functionality.

The synthesis of diethyl allylphosphonate itself is typically accomplished via the Michaelis-Arbuzov reaction, where triethyl phosphite (B83602) is reacted with an allyl halide, such as allyl bromide. chemicalbook.com This reaction proceeds under heating to yield the desired phosphonate (B1237965) ester. chemicalbook.com

Once diethyl allylphosphonate is obtained, the subsequent step involves the addition of a thiol-containing reagent across the double bond. A common method is the radical addition of thioacetic acid to the allyl group, followed by hydrolysis of the resulting thioester to yield the free thiol. The final step in this sequence is the hydrolysis of the diethyl phosphonate esters to the corresponding phosphonic acid. This is typically achieved by treatment with a strong acid, such as concentrated hydrochloric acid.

Alternative Synthetic Approaches for Alkylphosphonic Acids Bearing Thiol Groups

While the diethyl allylphosphonate route is well-established, alternative strategies exist for the synthesis of alkylphosphonic acids containing thiol groups. amanote.com One such approach involves the reaction of a haloalkylphosphonate with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or sodium thiomethoxide. For instance, (3-bromopropyl)phosphonic acid diethyl ester can be reacted with a sulfur source to introduce the thiol group, followed by hydrolysis of the ester groups to afford the final product.

Another strategy involves the addition of hydrogen sulfide (B99878) (H₂S) to an unsaturated phosphonic acid derivative. For example, the addition of H₂S to an acrylic acid ester in the presence of a basic catalyst can yield a 3-mercaptopropionic acid ester. google.com A similar principle could be applied to an analogous vinylphosphonic acid derivative to introduce the thiol group at the 3-position.

Furthermore, the synthesis of N-alkylphosphonic acids has been reported, providing a basis for creating derivatives with varied functionalities. amanote.com

Derivatization and Functionalization Techniques Involving this compound

The dual functionality of this compound allows for a wide range of chemical modifications, enabling its use as a versatile building block in various applications.

Covalent Modifications of the Thiol Moiety

The thiol group of this compound is a key site for covalent modification. nih.govbiosyn.comnih.govnih.govnih.gov It can readily undergo reactions typical of thiols, such as:

Alkylation: Reaction with alkyl halides to form thioethers.

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Disulfide Formation: Oxidation to form a disulfide bridge, either with itself or with other thiol-containing molecules.

Thioesterification: Reaction with carboxylic acids or their derivatives to form thioesters. rsc.org

Attachment to Surfaces: The thiol group provides a strong anchoring point for immobilization onto gold surfaces and nanoparticles. biosyn.com

These modifications are crucial for applications where the phosphonic acid moiety is desired for its properties (e.g., as a ligand for metal oxides) while the thiol group serves as a point of attachment or further functionalization.

Esterification and Anhydride (B1165640) Formation of the Phosphonic Acid Moiety

The phosphonic acid group can also be chemically modified, primarily through esterification and anhydride formation.

Esterification: Phosphonic acids can be esterified to form phosphonate esters. nih.govorgsyn.org This can be achieved by reacting the phosphonic acid with an alcohol in the presence of a suitable catalyst. The reaction can be controlled to yield either the monoester or the diester. nih.gov For example, the use of orthoacetates as alkoxy group donors has been shown to be effective for the selective monoesterification of phosphonic acids. nih.gov

Anhydride Formation: Phosphonic acids can undergo dehydration to form phosphonic anhydrides. researchgate.netfiveable.megoogle.comgoogle.comwikipedia.org This can be accomplished by heating the phosphonic acid, often in the presence of a dehydrating agent such as acetic anhydride. google.comgoogle.com The resulting anhydrides are reactive species that can be used in further synthetic transformations. Both linear and cyclic phosphonic acid anhydrides can be formed. google.com

Incorporation into Polymer Architectures

The bifunctional nature of this compound makes it a valuable monomer for the synthesis of functional polymers. researchgate.net

The thiol group can participate in thiol-ene "click" reactions with polymers containing alkene groups, allowing for the straightforward grafting of phosphonic acid functionalities onto polymer backbones. This approach is highly efficient and proceeds under mild conditions.

Alternatively, the phosphonic acid group can be incorporated into polymer chains through polycondensation or other polymerization techniques. For instance, it can be reacted with diols to form polyester-phosphonates. The resulting polymers possess both the properties of the polymer backbone and the unique characteristics of the phosphonic acid groups, such as their ability to coordinate with metal ions or their proton conductivity.

The incorporation of this compound into polymer architectures opens up possibilities for creating materials with tailored properties for applications in areas such as flame retardants, dental adhesives, and materials for fuel cells.

Role as a Linker in Complex Molecular Systems (e.g., PEG-based conjugates)

This compound (3-MPPA) serves as a critical bifunctional linker molecule, enabling the connection of different components in complex molecular systems. Its utility stems from the distinct reactivity of its two functional groups: the phosphonic acid group and the thiol (mercapto) group. The phosphonic acid moiety acts as a robust anchor to various surfaces, particularly metal oxides, while the terminal thiol group provides a versatile point for covalent attachment of other molecules, such as polyethylene (B3416737) glycol (PEG). researchgate.netnih.govnih.gov

The phosphonic acid group forms a stable metal oxide-phosphonate (M-O-P) bond, which is known to be resilient even under harsh acidic conditions. researchgate.netnih.gov This makes 3-MPPA an ideal linker for modifying the surfaces of materials like titanium dioxide (TiO₂) and other metal oxides. researchgate.netnih.govrsc.org Once anchored, the exposed thiol group is available for further chemical modification.

A significant application of 3-MPPA as a linker is in the creation of PEG-based conjugates. PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to improve the biopharmaceutical properties of therapeutic agents and to prevent non-specific protein adsorption on medical device surfaces. nih.govnih.gov In this context, 3-MPPA can first be immobilized on a surface via its phosphonic acid group, after which a PEG chain with a compatible reactive group can be conjugated to the surface-bound thiol.

One such conjugation strategy is Native Chemical Ligation (NCL), a chemoselective reaction that forms a stable amide bond between a C-terminal thioester and an N-terminal cysteine. nih.gov A variation of this can be applied where a thioester-containing phosphonic acid conjugate is used to react with a cysteine-terminated PEG molecule, achieving efficient surface PEGylation on materials like titanium. nih.gov This method is advantageous as it proceeds in mild aqueous solutions and results in high yields. nih.gov

Furthermore, derivatives of 3-MPPA, such as Thiol-PEG3-phosphonic acid, are employed as PEG-based PROTAC (Proteolysis Targeting Chimera) linkers. medchemexpress.com PROTACs are complex molecules designed to bring a target protein and an E3 ubiquitin ligase into proximity, leading to the degradation of the target protein. medchemexpress.com The phosphonic acid group in these linkers can serve as a handle for attachment to a component of the PROTAC, while the thiol or a PEGylated extension provides the necessary spacing and functionality to connect to the other part of the chimera.

Table 1: Functional Roles of this compound as a Linker

Functional GroupRole in LinkageExample Application
**Phosphonic Acid (-PO(OH)₂) **Surface AnchoringForms stable M-O-P bonds with metal oxide surfaces like TiO₂. researchgate.netnih.govrsc.org
Thiol (-SH) Conjugation PointCovalent attachment of biomolecules, polymers (e.g., PEG), or other functional moieties. nih.gov

Table 2: Examples of 3-MPPA in Complex Systems

System TypeRole of 3-MPPAConjugation PartnerResulting System
Surface PEGylation Anchoring linker on titanium surfaces. nih.govCysteine-PEGA non-fouling surface that resists non-specific protein adsorption. nih.gov
PROTAC Synthesis Component of a PEG-based linker. medchemexpress.comE3 ligase ligand & Target protein ligandA PROTAC molecule for targeted protein degradation. medchemexpress.com
Metal Sorbent Materials Grafted linker on mesoporous TiO₂. rsc.org(Thiol group is the active site)Selective adsorbent for palladium recovery from acidic solutions. nih.govrsc.org

Purification and Isolation Methodologies for Synthesized this compound and its Derivatives

The purification and isolation of this compound and its derivatives are crucial steps to ensure the removal of unreacted starting materials, catalysts, and by-products. The choice of methodology depends on the nature of the target compound (e.g., the free acid, a salt, or a surface-grafted derivative) and the impurities present.

For 3-MPPA grafted onto solid supports like mesoporous TiO₂, a common purification method involves extensive washing. After the grafting reaction, the modified material is subjected to multiple washing steps to remove any physisorbed or unreacted 3-MPPA. rsc.org This can be performed using pressure filtration with a suitable solvent, such as deionized water. The effectiveness of the washing process can be monitored by analyzing the phosphorus concentration in the collected eluates using techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). rsc.org

For free phosphonic acids, which are often hygroscopic and can be difficult to handle as sticky solids, several purification strategies can be employed. researchgate.net

Crystallization and Recrystallization:

Solvent Systems: Recrystallization from polar solvents like ethanol (B145695) or isopropanol (B130326) has proven effective. The compound is first dissolved in a minimal amount of water and then added to the cold alcohol to induce precipitation. researchgate.net For compounds with fatty tails, dissolving in acetone (B3395972) or acetonitrile (B52724) followed by the slow addition of water can facilitate crystallization. researchgate.net

Salt Formation: Converting the phosphonic acid to a salt, for instance, the monosodium salt, can significantly reduce its hygroscopicity and improve its handling and crystallization properties. researchgate.net

Chromatographic Methods:

Ion-Exchange Chromatography: Strong anion-exchange chromatography is a powerful technique for purifying phosphonic acids. The material is loaded onto the column, and elution is typically carried out using a gradient of an acidic solution, such as aqueous formic acid, provided the molecule is stable under these conditions. researchgate.net

Solid-Phase Extraction (SPE): For derivatives, specialized SPE methods can be developed. For example, molecularly imprinted polymers (MIPs) can be synthesized to act as selective sorbents for a target molecule. The crude sample is passed through the MIP-SPE cartridge, which retains the target analyte while allowing impurities to pass through. The purified compound is then eluted. This technique has been successfully applied for the purification and preconcentration of similar compounds like 3-nitropropionic acid. siftdesk.org

Other Techniques:

Lyophilization (Freeze-Drying): To obtain a solid product from a solution while avoiding the formation of a sticky residue, lyophilization can be used. Using tert-butanol (B103910) (tBuOH) as the solvent for lyophilization can yield a fine, white, fluffy powder, which is often easier to handle than the product obtained from lyophilization in water. researchgate.net

Table 3: Summary of Purification and Isolation Techniques

MethodPrincipleApplicationKey Considerations
Pressure Filtration / Washing Physical removal of unbound molecules from a solid support. rsc.orgPurifying surface-grafted 3-MPPA on TiO₂. rsc.orgRequires monitoring of eluate to ensure complete removal of impurities. rsc.org
Recrystallization Differential solubility of the compound and impurities in a solvent system. researchgate.netPurification of free phosphonic acids. researchgate.netSolvent choice is critical; may require conversion to a salt to improve handling. researchgate.net
Anion-Exchange Chromatography Separation based on charge interactions with a stationary phase. researchgate.netHigh-purity isolation of phosphonic acids. researchgate.netThe compound must be stable to the pH of the eluent (e.g., formic acid). researchgate.net
Molecularly Imprinted Polymer SPE (MISPE) Selective binding to a custom-made polymer sorbent. siftdesk.orgPurification and pre-concentration of specific derivatives. siftdesk.orgRequires synthesis of a specific MIP for the target molecule. siftdesk.org
Lyophilization Freeze-drying to remove solvent as a vapor from a frozen state. researchgate.netObtaining a solid, non-sticky product from solution. researchgate.netThe choice of solvent (e.g., t-butanol vs. water) can affect the physical form of the final product. researchgate.net

Interfacial Adsorption Phenomena and Self Assembled Monolayer Sam Formation of 3 Mercaptopropylphosphonic Acid

Fundamental Principles of Phosphonic Acid Adsorption on Metal and Metal Oxide Surfaces

The adsorption of phosphonic acids onto metal and metal oxide surfaces is a robust method for surface functionalization, owing to the strong and stable bonds that are formed. rsc.org This process is influenced by a variety of factors, including the nature of the substrate and the specific binding mechanisms at play.

Mechanisms of Phosphonate-Surface Binding (e.g., M-O-P bond formation)

The interaction between phosphonic acids and metal oxide surfaces is primarily characterized by the formation of a metal-oxygen-phosphorus (M-O-P) covalent bond. rsc.org This bond is known for its stability, even under harsh conditions. rsc.org The formation of this bond typically involves the deprotonation of the phosphonic acid group (–PO(OH)₂). researchgate.net

The binding of the phosphonate (B1237965) group to the surface can occur through several modes: monodentate, bidentate, and tridentate. nih.gov

Monodentate binding: Involves the formation of a single M-O-P bond. nih.gov

Bidentate binding: Two of the oxygen atoms of the phosphonate group bind to the surface metal atoms. nih.govacs.org This can happen in a bridging fashion between two metal atoms or by chelating to a single metal atom.

Tridentate binding: All three oxygen atoms of the phosphonate group interact with the surface. nih.gov

The specific binding mode is influenced by factors such as the surface crystallography of the substrate and the reaction conditions. uhasselt.be For instance, on certain crystal faces of titanium dioxide (TiO₂), bidentate and tridentate binding modes are found to be the most stable. uhasselt.be Infrared (IR) spectroscopy is a key technique used to identify the binding mode, by analyzing the stretching frequencies of the P-O and P=O bonds. nih.gov The disappearance or shifting of these bands provides evidence for the type of surface coordination. nih.gov

Influence of Substrate Crystallography and Surface Chemistry

The atomic arrangement of the substrate surface, known as its crystallography, plays a crucial role in the adsorption process and the resulting monolayer structure. Different crystal faces of the same material can exhibit different reactivity and binding site availability. For example, studies on titanium dioxide (TiO₂) have shown that the anatase (101) and (001) surfaces lead to different stable binding modes for phosphonic acids. uhasselt.be The geometry of the (101) surface, for instance, makes a tridentate binding mode geometrically impossible. uhasselt.be

The chemical composition of the substrate is also a determining factor. Phosphonic acids have shown a strong affinity for a variety of metal oxides, including indium tin oxide (ITO), indium zinc oxide (IZO), nickel oxide, and zinc oxide. semanticscholar.orgacs.org The presence of different metal sites on alloy surfaces does not necessarily hinder the formation of stable phosphonic acid films. nih.gov Surface pre-treatment, such as air plasma cleaning, can also influence the kinetics of adsorption and the purity of the resulting film. rsc.org

Thermodynamic and Kinetic Aspects of Adsorption

The adsorption of molecules onto a surface can be understood through thermodynamic and kinetic principles. Thermodynamics governs the spontaneity and equilibrium of the adsorption process, while kinetics describes the rate at which adsorption occurs.

Thermodynamic Considerations: The spontaneity of the adsorption process is determined by the change in Gibbs free energy (ΔG). A negative ΔG value indicates a spontaneous adsorption process. mdpi.com The enthalpy change (ΔH) indicates whether the process is exothermic (releases heat) or endothermic (absorbs heat), and the entropy change (ΔS) reflects the change in randomness at the interface. mdpi.com For some phosphonic acid adsorption systems, the process has been found to be spontaneous and endothermic. researchgate.net

Kinetic Considerations: The rate of adsorption is influenced by factors such as the concentration of the adsorbing species, temperature, and the nature of the solvent. rsc.orgresearchgate.net Studies on the deposition of phosphonic acids have shown that increasing the temperature can lead to faster adsorption kinetics and higher film purity. rsc.org The rate at which equilibrium is reached can vary significantly, from minutes to hours, depending on the specific system. acs.orgbioline.org.br Kinetic models, such as the pseudo-first-order and pseudo-second-order models, are often used to describe the adsorption process. researchgate.netbioline.org.br

Formation of 3-Mercaptopropylphosphonic Acid Self-Assembled Monolayers

The bifunctional nature of 3-MPPA allows for the formation of self-assembled monolayers (SAMs) where the phosphonic acid group anchors the molecule to a metal oxide surface, while the terminal thiol group can be utilized for further functionalization or to interact with other materials, such as noble metals.

SAM Formation on Noble Metals (e.g., Gold)

While the phosphonic acid group is the primary anchoring group for metal oxides, the thiol group of 3-MPPA can interact with noble metal surfaces like gold. The formation of SAMs of thiol-containing molecules on gold is a well-established and widely studied phenomenon.

The interaction between a thiol group (-SH) and a gold surface is a strong chemisorption process, leading to the formation of a gold-thiolate (Au-S) bond. nih.govnih.gov This process is energetically favorable and can proceed through different pathways, including the interaction of the intact thiol, a thiolate anion, or a thiol radical with the gold surface. nih.gov The formation of the Au-S bond is a result of the deprotonation of the thiol. researchgate.net

Influence of Solution Parameters (pH, Concentration, Adsorption Time) on SAM Morphology and Coverage

The quality and coverage of self-assembled monolayers are significantly influenced by solution parameters such as pH, concentration, and adsorption time. While specific studies on this compound are limited, valuable insights can be drawn from analogous phosphonic acid systems.

The concentration of the phosphonic acid solution and the immersion time of the substrate are critical factors in achieving optimal SAM coverage. For instance, studies on other phosphonic acids have shown that increasing the solution concentration and deposition time can lead to more hydrophobic and well-ordered layers, indicating higher surface coverage. The effect of solution concentration and deposition time on the water contact angle, a measure of surface coverage and hydrophobicity, for a fluorinated phosphonic acid is detailed in the table below.

Solution Concentration (wt.%)Deposition Time (min)Water Contact Angle (°)
0.0160~112
0.0560~115
0.1060~117
0.5060118
0.5015~110
0.5030~114
0.5090~118

The pH of the solution also plays a crucial role in the adsorption process. The surface chemistry of metal oxides and the charge of the phosphonic acid headgroup are both pH-dependent. The variation of double-layer capacitance values with pH suggests that the acid-base chemistry of the molecules in the SAM is a significant factor. mdpi.com For other thiol-containing molecules, the electrochemical behavior and reductive desorption processes have been shown to be pH-dependent. mdpi.com In acidic solutions, for example, the lower solubility of some molecules can influence the formation of the monolayer. mdpi.com

Structural Ordering and Domain Formation within SAMs

The structural ordering of phosphonic acid-based SAMs is crucial for their application in electronic devices, as the packing, order, and alignment of the molecules influence electron transport. nih.gov Studies on similar short-chain molecules like 3-mercaptopropionic acid have shown the formation of translationally and rotationally ordered domains on surfaces. rsc.org These ordered monolayers can exhibit specific structures, such as a (3 × 3) arrangement, where molecules are held in close proximity by intermolecular forces like hydrogen bonding. rsc.org However, disordered portions can also coexist with these ordered domains, particularly around surface defects. rsc.org

The formation of these ordered structures is a dynamic process that can involve an initial "lying down" phase of the molecules, which then evolves into a more vertically oriented "standing up" structure over time. The final structure of the SAM is influenced by the morphology of the substrate and the characteristics of the molecules themselves, including the length of the alkyl chain and the nature of the head and tail groups. While longer alkyl chains in other systems are known to contribute to more ordered monolayers due to increased van der Waals interactions, the interplay of forces in shorter-chain molecules like this compound also leads to the formation of well-defined domains.

SAM Formation on Metal Oxides (e.g., Titanium Dioxide, Zirconia, Zinc Oxide)

Phosphonic acids are known to form robust self-assembled monolayers on a variety of metal oxide surfaces, including titanium dioxide (TiO₂), zirconia (ZrO₂), and zinc oxide (ZnO). nih.govnih.govmdpi.com The stability of the metal oxide-phosphorus (M-O-P) bond makes these SAMs suitable for applications under harsh conditions. nih.gov The formation of phosphonic acid SAMs is particularly favorable on metal oxides like TiO₂, Al₂O₃, Ta₂O₅, and Nb₂O₅ from aqueous solutions.

Multidentate vs. Monodentate Binding Modes of Phosphonic Acid Groups

The phosphonic acid headgroup can bind to metal oxide surfaces through several coordination modes: monodentate, bidentate, and tridentate. In a monodentate linkage, one of the oxygen atoms of the phosphonate group binds to a metal site on the surface. Bidentate binding involves two oxygen atoms coordinating with one or two surface metal atoms (chelating or bridging). Tridentate binding involves all three oxygen atoms of the phosphonate group interacting with the surface. The specific binding mode can be influenced by factors such as the solvent used during deposition and the nature of the oxide surface. nih.gov For example, on ZnO nanowires, a well-defined SAM with a tridentate coordination was achieved using non-polar solvents like toluene, whereas the use of a more polar solvent like methanol (B129727) resulted in the formation of undesired byproducts. nih.gov

Impact of Surface Hydroxylation and Lewis Acidity/Basicity

The surface of metal oxides is typically terminated with hydroxyl (-OH) groups, which play a crucial role in the formation of phosphonic acid SAMs. These surface hydroxyl groups can be functionalized through reactions with the phosphonic acid headgroup. acs.org The density and reactivity of these hydroxyl groups can influence the quality and density of the resulting monolayer.

The Lewis acidity and basicity of the metal oxide surface also significantly impact the adsorption process. The metal cations on the oxide surface can act as Lewis acids, interacting with the oxygen atoms of the phosphonic acid (a Lewis base). acs.orgescholarship.orgresearchgate.net The strength of this Lewis acid-base interaction can affect the binding energy of the adsorbate. acs.org For instance, the presence of a Lewis acid on an oxide surface generally increases the binding energy of a Lewis base. acs.org The degree of dissociation of metal ions from the oxide surface into the solvent during SAM formation can also affect the surface coordination of the phosphonic acids. nih.govresearchgate.net On ZnO, for example, the dissociation of Zn²⁺ ions in polar solvents can lead to the formation of layered zinc-phosphonate byproducts instead of a well-defined SAM. nih.govresearchgate.net

Control of Surface Coverage and its Correlates

The surface coverage of this compound on metal oxides can be controlled by manipulating the synthesis conditions. An aqueous-based grafting method on mesoporous TiO₂ has been used to achieve surface coverages of thiol groups ranging from 0.9 to 1.9 groups per square nanometer. The resulting surface properties have been shown to correlate with performance in applications such as selective metal recovery. For instance, a higher surface coverage of this compound on TiO₂ led to higher selectivity and adsorption capacity for palladium, while simultaneously reducing the co-adsorption of other metals like iron.

Intermolecular Interactions within this compound Adlayers

The stability and ordering of this compound adlayers are not only determined by the molecule-substrate interaction but also by the intermolecular forces between adjacent molecules. Hydrogen bonding is a key interaction within these adlayers. In the case of similar short-chain acid-terminated molecules, it has been observed that three molecules can group together in triangular arrangements due to intermolecular hydrogen bonding. rsc.org

For phosphonic acid SAMs in general, it is proposed that in cases where the molecules are not covalently attached to the substrate, such as in an unheated, as-deposited film, molecule-molecule interactions like van der Waals forces and hydrogen bonding can be stronger than the initial substrate-molecule interactions. nih.gov The phosphonate headgroups themselves can form a well-ordered layer, which can be stabilized by these intermolecular forces. nih.gov

Hydrogen Bonding Networks

In the context of 3MPPA SAMs, hydrogen bonding plays a pivotal role, particularly due to the presence of the phosphonic acid headgroups and potentially the terminal thiol groups. The phosphonic acid group, with its P=O and P-OH moieties, can act as both a hydrogen bond donor and acceptor. This allows for the formation of an extensive intermolecular hydrogen-bonding network between adjacent 3MPPA molecules within the monolayer. mdpi.com

Van der Waals and Electrostatic Interactions

Alongside hydrogen bonding, van der Waals forces and electrostatic interactions are crucial in the formation and stabilization of 3MPPA SAMs.

Van der Waals interactions are attractive forces that arise from temporary fluctuations in electron density, leading to induced dipoles. In the context of 3MPPA SAMs, these forces are most significant between the propyl chains of adjacent molecules. The collective effect of these relatively weak interactions becomes substantial in a closely packed monolayer, contributing to the ordering and stability of the alkyl chains. The strength of van der Waals interactions is dependent on the length of the alkyl chain and the packing density of the monolayer. For short chains like the propyl group in 3MPPA, these interactions are less dominant than for longer alkyl chains but still play a role in the final organization of the SAM.

Electrostatic interactions also contribute to the structure of the SAM. These can arise from the permanent dipoles within the 3MPPA molecule, such as the P=O bond in the phosphonic acid group. The alignment of these dipoles in the assembled monolayer can lead to a net surface dipole, influencing the surface potential of the substrate. Furthermore, depending on the pH of the environment and the nature of the substrate, the phosphonic acid and thiol groups can be ionized, leading to electrostatic repulsion or attraction between adjacent molecules and between the molecules and the substrate. These electrostatic forces can influence the packing density and orientation of the molecules within the SAM.

The interplay of these various interactions—covalent bonding to the substrate, the directional and specific nature of hydrogen bonds, and the more diffuse van der Waals and electrostatic forces—determines the final structure, stability, and properties of the this compound self-assembled monolayer.

Typical Intermolecular Interaction Energies in Self-Assembled Monolayers

Interaction TypeTypical Energy Range (kJ/mol)
Hydrogen Bonding10 - 40
Van der Waals Interactions1 - 10
Electrostatic InteractionsVariable (depends on charge and distance)

Future Research Directions and Unexplored Avenues

Advanced Control over Adsorption Topologies and SAM Architectures

The formation of self-assembled monolayers (SAMs) using phosphonic acids on metal oxide surfaces is a cornerstone of their application. science.govresearchgate.netacs.org Future research must evolve beyond simple monolayer formation to achieve advanced control over the spatial arrangement and architecture of these layers. The stability of the metal oxide-phosphonic acid (M-O-P) bond is known to be robust, even under harsh conditions, which provides a stable foundation for building complex structures. rsc.orgresearchgate.net

Key research questions will involve understanding and controlling the binding modalities (e.g., monodentate, bidentate, tridentate) of the phosphonic acid group on different crystal facets of various metal oxides. researchgate.net Studies have shown that solvent choice significantly impacts SAM formation, with weaker polarity solvents sometimes yielding more well-defined structures on sensitive substrates like ZnO. researchgate.net Future work should systematically explore a wider range of solvents and deposition conditions to create a predictive framework for achieving desired SAM packing densities and orientations. This could lead to the fabrication of patterned or multi-component SAMs, where 3-MPPA is co-deposited with other functional molecules to create surfaces with spatially defined chemical or physical properties.

Integration of 3-Mercaptopropylphosphonic Acid into Multifunctional Hybrid Materials

The ability of 3-MPPA to act as a molecular linker is central to its utility in creating hybrid materials. A significant area of recent research has been the grafting of 3-MPPA onto mesoporous titanium dioxide (TiO2) to create highly selective sorbents for palladium recovery from acidic leachates. rsc.orgresearchgate.net This demonstrates the creation of a hybrid material where the inorganic support provides a high surface area and stability, while the organic 3-MPPA provides the specific function (palladium binding via the thiol group).

Future research should expand on this concept to create multifunctional hybrids. For instance, a material could be designed where the 3-MPPA-functionalized support also possesses catalytic or photocatalytic activity. nih.gov The integration of 3-MPPA into polymeric matrices is another promising avenue. Phosphonic acid groups incorporated into polymer backbones can enhance ionic conductivity and thermal stability, which is beneficial for applications like proton exchange membranes in fuel cells. nih.gov Research could explore the creation of composite materials combining the properties of phosphonated polymers with the surface reactivity of the thiol group in 3-MPPA, leading to materials with combined functionalities for sensors, catalysis, or separation membranes.

Computational Design and Prediction of Novel this compound Derivatives and Their Interfacial Behavior

Computational studies are a vital, yet underexplored, tool for accelerating the discovery and design of new materials based on 3-MPPA. While computational methods have been applied to understand the fundamental interactions of phosphonic acids on surfaces researchgate.netscience.gov, a dedicated effort to model 3-MPPA and its derivatives is needed. Future research should employ techniques like Density Functional Theory (DFT) and molecular dynamics (MD) simulations to predict the interfacial behavior of novel 3-MPPA derivatives.

These computational models could be used to:

Screen new functionalities: Virtually add different chemical groups to the propyl chain of 3-MPPA to predict their effect on self-assembly, surface energy, and interaction with specific target molecules.

Optimize chain length: Simulate how varying the alkyl chain length impacts the packing density and ordering of the resulting SAMs on different substrates. bohrium.com

Predict binding energies: Calculate the adsorption energy of new derivatives on various metal oxide surfaces to identify the most stable combinations for specific applications.

Simulate environmental responses: Model how the SAMs will behave in different chemical environments (e.g., varying pH, solvent, or temperature) to predict their stability and performance. science.gov

This in-silico approach would significantly reduce the experimental effort required, allowing researchers to focus on synthesizing and testing only the most promising candidates for applications ranging from corrosion resistance to advanced biosensors.

Exploration of this compound in Emerging Technologies (e.g., Quantum Dots, Perovskite Solar Cells, Optoelectronic Devices)

The unique properties of 3-MPPA make it a compelling candidate for enhancing the performance and stability of various emerging technologies.

Perovskite Solar Cells (PSCs): Stability remains a critical hurdle for the commercialization of PSCs. Phosphonic acid-based SAMs are being explored as interfacial layers to improve charge extraction and reduce defects at the interface between the perovskite and the electron transport layer. datapdf.com The synergistic effect of the strong anchoring phosphonic acid group and a charge-transporting functional group can improve PSC performance. datapdf.com While research has explored various phosphonic acids, future work should specifically investigate 3-MPPA's dual-end functionality. The thiol group could passivate different types of defects or provide a reactive site for subsequent functionalization, potentially leading to enhanced device efficiency and longevity.

Quantum Dots (QDs): Mercaptophosphonic acids have been successfully used as bifunctional molecular linkers to attach QDs to metal oxide surfaces like ZnO and TiO2 for quantum dot sensitized solar cells. neonickel.com The phosphonic acid provides a strong, stable anchor to the oxide that prevents etching, which can be an issue with more common carboxylic acid linkers. neonickel.com Future research should explore the use of 3-MPPA to link different types of QDs (e.g., cadmium-free QDs) to various semiconductor surfaces for applications in displays, lighting, and photocatalysis. The thiol group's strong affinity for the QD surface could lead to more efficient electron transfer and improved device performance. acs.org

Other Optoelectronic Devices: The ability of 3-MPPA to modify work functions and passivate surfaces could be beneficial in other optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photodetectors. Future avenues include investigating 3-MPPA as an interfacial layer to improve charge injection/extraction and enhance the operational stability of these devices.

A summary of research on 3-MPPA grafted TiO2 for palladium recovery is presented in the table below.

MaterialThiol Surface Coverage (groups/nm²)Max. Adsorption Capacity (Qmax) (mmol/g)Selectivity (Kd) (mL/g)
3-MPPA grafted on mesoporous TiO20.9 - 1.90.32530
This table is based on data from a study on palladium recovery from spent automotive catalyst leachate. The highest surface coverage demonstrated the best performance. rsc.orgresearchgate.net

Scalable Synthesis and Sustainable Methodologies for this compound Production

Despite its potential, a significant barrier to the widespread application of 3-MPPA is the lack of established, scalable, and sustainable synthesis routes. Current research literature focuses heavily on its application rather than its production. Future research must address this critical gap.

Industrial production of phosphonic acids often involves methods like the wet process (reacting sulfuric acid with phosphate (B84403) rock) or thermal processes, which can be energy-intensive and generate significant waste. neonickel.comvalcogroup-valves.com While effective for bulk chemicals like phosphoric acid, these methods may not be suitable for specialty chemicals like 3-MPPA.

Future research should focus on developing green and sustainable synthesis pathways. This could involve:

Catalytic Routes: Developing novel catalysts for the efficient and selective addition of a phosphonic acid group to a thiol-containing precursor. science.gov

Mild Reaction Conditions: The hydrolysis of dialkyl phosphonates is a common laboratory-scale method. beilstein-journals.orgnih.gov Research into adapting this using mild reagents, such as bromotrimethylsilane (B50905) followed by methanolysis, could lead to more scalable processes with easier purification. nih.gov

Atom Economy: Designing synthesis routes that maximize the incorporation of atoms from the reactants into the final product, minimizing waste.

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives.

Simplified Purification: Current purification of phosphonic acids can be challenging, often requiring complex chromatography. beilstein-journals.orgnih.gov Developing methods where the final product can be easily purified, for example by crystallization, is crucial for industrial scalability. google.com

Addressing the synthesis challenge is paramount for transitioning this compound from a laboratory curiosity to a widely used component in advanced materials and technologies.

Q & A

Q. What experimental parameters are critical for synthesizing 3MPPA-grafted TiO₂ adsorbents with optimal Pd adsorption performance?

Methodological considerations include:

  • Surface coverage control : Adjusting 3MPPA concentration (e.g., 20–150 mM) to achieve surface coverage between 0.9–1.9 molecules/nm². Higher coverage (>1.4/nm²) may reduce Pd/S ratios due to steric effects or competing S-Ti interactions .
  • Hydrolytic stability : Confirming stability at pH 1–2 via 24-hour exposure tests, with <1% functional group loss, ensuring durability in acidic leachates .
  • Characterization : Using XPS to quantify Pd/S ratios and ³¹P MAS NMR to analyze adsorption modes (e.g., dissociative vs. non-dissociative binding to TiO₂) .

Q. How is the Pd adsorption capacity of 3MPPA-modified TiO₂ determined, and which models best describe the adsorption behavior?

  • Experimental setup : Batch adsorption tests (e.g., 2.5 g/L adsorbent dose, 24-hour contact time, pH 2, 0.1 M Cl⁻) with Pd concentrations ≤250 mg/L .
  • Isotherm modeling : Langmuir model (R² > 0.99) is preferred, indicating monolayer adsorption with homogeneous sites. Langmuir constants (b = 6.6–8.6 L/mg) suggest strong Pd affinity .
  • Efficiency metrics : Calculate Pd/S ratios (0.81–0.96) via XPS to confirm near-stoichiometric binding, except at maximal surface coverage (1.9/nm²), where steric hindrance reduces efficiency .

Q. What pH conditions optimize Pd adsorption while maintaining adsorbent stability?

  • Optimal pH : pH 1–2 maximizes Pd uptake (Qₜ = 0.14–0.76 mmol/g) due to protonation of competing Fe³⁰ ions, reducing interference. Adsorption capacity remains stable across pH 1–5 .
  • Stability testing : Hydrolytic stability confirmed via prolonged exposure (24 hours) to pH 1, with minimal functional group loss (<1%) .

Advanced Research Questions

Q. How does 3MPPA surface coverage on TiO₂ influence Pd selectivity over Fe in multi-metal acidic leachates?

  • Surface coverage vs. selectivity : At 0.9 molecules/nm², Fe adsorption (Kd = 275 mL/g) competes with Pd (Kd = 125 mL/g). Increasing coverage to 1.9 molecules/nm² reduces Fe uptake (Kd = 82 mL/g) while enhancing Pd selectivity (Kd = 530 mL/g; separation factor Pd/Fe = 6.4) .
  • Mechanistic insight : Higher 3MPPA coverage blocks TiO₂ surface sites, limiting Fe³⁺ binding via phosphate/phosphonic acid groups. Pd selectively binds to exposed thiol (-SH) sites .

Q. What causes the decline in Pd/S ratios at high 3MPPA surface coverage, and how can this be mitigated?

  • Key factors :
  • Steric hindrance : At 1.9 molecules/nm², alkyl chain proximity limits Pd access to -SH groups, reducing Pd/S ratios to 0.81 .
  • Competing interactions : DFT calculations suggest S-Ti bonds dominate at high coverage, reducing S availability for Pd coordination .
    • Mitigation strategies : Optimize grafting density to ≤1.4 molecules/nm², balancing site availability and steric effects .

Q. How does 3MPPA-grafted TiO₂ compare to other adsorbents in Pd recovery performance?

  • Performance benchmarks :
Adsorbent Class Qₘₐₓ (mmol/g) Equilibrium Time (min)
Silica-based0.9–2.010–100
Metal oxides0.1–1.060–120
3MPPA-TiO₂ (this work)0.7610 (95% uptake in 5 min)
  • Advantages : Faster kinetics (pseudo-second-order model, k₂ = 0.02–0.03 g/mg·min) and superior acidic stability vs. silica/polymer adsorbents .

Q. Can 3MPPA-grafted TiO₂ be regenerated without significant performance loss?

  • Elution efficiency :
  • High coverage (1.9/nm²) : 75% Pd recovery using HNO₃ or thiourea, vs. 95% at lower coverage (0.9/nm²) .
  • Degradation : Repeated cycles show <5% capacity loss, attributed to stable covalent S-Ti bonding .
    • Recommendation : Use thiourea (pH 1) for elution to minimize adsorbent damage .

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